molecular formula C18H13N3O3 B14256567 2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate CAS No. 359784-28-4

2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate

Cat. No.: B14256567
CAS No.: 359784-28-4
M. Wt: 319.3 g/mol
InChI Key: RKLZUDIEUXWLCY-UHFFFAOYSA-N
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Description

2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate is a chemical compound known for its unique structure and properties. It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a mineral acid such as hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate involves its interaction with molecular targets and pathways. The diazonium group can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-(4-methylphenyl)ethenolate
  • 2-Diazonio-2-(dimethoxyphosphoryl)-1-methoxyethen-1-olate

Uniqueness

2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate is unique due to its specific structure, which includes a quinoline moiety substituted with methoxy and phenoxy groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

359784-28-4

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

2-diazo-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethanone

InChI

InChI=1S/C18H13N3O3/c1-23-13-7-8-16-14(9-13)15(17(22)11-20-19)10-18(21-16)24-12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

RKLZUDIEUXWLCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)C=[N+]=[N-])OC3=CC=CC=C3

Origin of Product

United States

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